molecular formula C21H17N3O3S B11572561 methyl 4-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate

methyl 4-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B11572561
M. Wt: 391.4 g/mol
InChI Key: MBCUEBOFUKSJSP-UHFFFAOYSA-N
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Description

Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate is a complex organic compound that features a naphthoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthoimidazole Core: The naphthoimidazole core can be synthesized by reacting naphthalene derivatives with imidazole precursors under acidic or basic conditions.

    Thioether Formation: The naphthoimidazole is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamido Group Introduction: The resulting compound is further reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as a precursor in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthoimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-naphtho[2,3-d]imidazole-4,9-dione: Similar in structure but lacks the sulfanyl and acetamido groups.

    2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazole: Another naphthoimidazole derivative with different substituents.

Uniqueness

Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate is unique due to its combination of the naphthoimidazole core with sulfanyl, acetamido, and ester functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-[[2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C21H17N3O3S/c1-27-20(26)13-6-8-16(9-7-13)22-19(25)12-28-21-23-17-10-14-4-2-3-5-15(14)11-18(17)24-21/h2-11H,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

MBCUEBOFUKSJSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3N2

Origin of Product

United States

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